Product packaging for Magnesium behenate(Cat. No.:)

Magnesium behenate

Cat. No.: B13830287
M. Wt: 703.5 g/mol
InChI Key: OBQVOBQZMOXRAL-UHFFFAOYSA-L
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Description

Contextualization within Metal Carboxylate Chemistry

Magnesium behenate (B1239552) belongs to the class of compounds known as metal carboxylates. These are salts consisting of a metal cation and a carboxylate anion. In the case of magnesium behenate, the magnesium ion (Mg²⁺) is the cation, and the behenate ion (C21H43COO⁻) is the anion. nih.gov The interaction between the metal and the carboxylate group can vary, leading to different structures and properties. acs.org

Metal carboxylates are a diverse group of compounds with a wide range of applications. Their properties are influenced by several factors, including the nature of the metal ion, the structure of the carboxylic acid, and the coordination environment of the metal. koreascience.kr The study of metal carboxylates is a significant area of research in inorganic and materials chemistry.

Overview of Scholarly Significance and Research Trajectories

The scholarly significance of this compound stems from its unique properties and potential applications. Research into this compound and related compounds is exploring their use in various fields. One area of interest is its potential as a lubricant. researchgate.net Studies have compared its lubricating effects to other established lubricants like magnesium stearate (B1226849). researchgate.nettandfonline.com

Furthermore, research into magnesium compounds, in general, has been expanding. The unique properties of magnesium, such as its low density and biocompatibility, make it an attractive element for various applications, from aerospace to biomedical devices. dierk-raabe.commdpi.comnih.gov This broader interest in magnesium and its compounds is likely to fuel further investigation into the specific properties and potential uses of this compound.

Interactive Data Table: Properties of this compound

PropertyValue
Molecular Formula C44H86MgO4
Molecular Weight 703.5 g/mol
Parent Compound Behenic Acid
Component Compounds Magnesium, Behenic Acid
CAS Number 43168-33-8

Data sourced from PubChem. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C44H86MgO4 B13830287 Magnesium behenate

Properties

Molecular Formula

C44H86MgO4

Molecular Weight

703.5 g/mol

IUPAC Name

magnesium;docosanoate

InChI

InChI=1S/2C22H44O2.Mg/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;/h2*2-21H2,1H3,(H,23,24);/q;;+2/p-2

InChI Key

OBQVOBQZMOXRAL-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Mg+2]

Origin of Product

United States

Synthetic Methodologies for Magnesium Behenate

Reaction with Behenic Acid and Magnesium Precursors

The most common direct synthesis method involves the reaction of behenic acid with a magnesium source. fao.org Magnesium oxide is a frequently used precursor. researchgate.net The reaction can be summarized as follows:

2C₂₂H₄₄O₂ (Behenic Acid) + MgO (Magnesium Oxide) → Mg(C₂₂H₄₃O₂)₂ (Magnesium Behenate) + H₂O

This reaction is typically carried out in a solvent, and may require heating to proceed at a reasonable rate. The choice of solvent and reaction conditions can impact the final product.

Another approach involves the use of other magnesium salts as precursors. For instance, magnesium chloride or magnesium acetate (B1210297) can be used. acs.orgmdpi.com The reaction with magnesium acetate, for example, would be:

2C₂₂H₄₄O₂ (Behenic Acid) + Mg(CH₃COO)₂ (Magnesium Acetate) → Mg(C₂₂H₄₃O₂)₂ (this compound) + 2CH₃COOH (Acetic Acid)

This method can be advantageous as the acetic acid byproduct is volatile and can be easily removed.

Reaction with Behenic Acid and Magnesium Precursors

Process Optimization for Yield and Purity

Maximizing the yield and purity of magnesium behenate (B1239552) is a key objective in its synthesis. azom.com Several factors can be optimized to achieve this goal.

Key Optimization Parameters:

Temperature: The reaction temperature can significantly influence the reaction rate and the formation of byproducts. deskera.com Optimal temperature ranges need to be determined empirically for each specific reaction system.

Reactant Concentration: The stoichiometry of the reactants is crucial. Using a slight excess of one reactant may drive the reaction to completion, but can also lead to impurities in the final product. deskera.com

Agitation and Mixing: Proper mixing ensures that the reactants are in close contact, which can improve the reaction rate and yield. deskera.com

Purification Methods: After the reaction, the product needs to be purified. This can involve filtration to remove solid impurities, washing with solvents to remove unreacted starting materials and byproducts, and drying to remove residual solvent. azom.com

Table 1: Factors Influencing Yield and Purity of this compound

ParameterEffect on YieldEffect on PurityOptimization Strategy
TemperatureCan increase reaction rate, potentially increasing yield up to a point.Excessive heat can lead to decomposition or side reactions, reducing purity.Determine the optimal temperature range through experimental trials. deskera.com
Reactant RatioUsing a stoichiometric or slight excess of one reactant can drive the reaction to completion.A large excess of a reactant can contaminate the final product.Carefully control the molar ratio of behenic acid to the magnesium precursor.
Solvent ChoiceThe solvent can affect the solubility of reactants and products, influencing the reaction rate.The solvent should be chosen to minimize the solubility of byproducts for easier separation.Select a solvent in which the product has low solubility for easy precipitation and recovery.
Reaction TimeSufficient time is needed for the reaction to go to completion.Prolonged reaction times at high temperatures can lead to product degradation.Monitor the reaction progress to determine the optimal reaction time. avivanalytical.com

Advanced Characterization Techniques and Structural Elucidation of Magnesium Behenate

Vibrational Spectroscopic Characterization

Vibrational spectroscopy is a non-destructive technique that probes the vibrational modes of molecules. By analyzing how molecules absorb or scatter infrared light, it is possible to identify functional groups and obtain a unique "fingerprint" of the compound.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for characterizing the chemical structure of magnesium behenate (B1239552). The technique measures the absorption of infrared radiation by the sample, revealing the vibrational frequencies of its constituent chemical bonds. In the analysis of metal carboxylates like magnesium behenate, FTIR spectra provide key information about the coordination between the magnesium ion and the carboxylate group of behenic acid.

The interaction between the carboxylate anion (COO⁻) and the magnesium cation (Mg²⁺) is the most telling feature in the spectrum. The position of the asymmetric and symmetric stretching vibrations of the COO⁻ group is sensitive to the nature of the metal-carboxylate bond. For instance, in studies of the related compound magnesium stearate (B1226849), characteristic absorption bands for the carboxylate group are observed. researchgate.net The absence of the characteristic carboxylic acid O-H stretching band (typically around 3000 cm⁻¹) and the C=O stretching band (around 1700 cm⁻¹) confirms the formation of the salt.

Key vibrational bands for metal stearates, which are analogous to those expected for this compound, are detailed below. researchgate.netcsfarmacie.cz

Vibrational ModeTypical Wavenumber (cm⁻¹)Description
Asymmetric CH₂ Stretch~2915Stretching of methylene (B1212753) groups in the alkyl chain.
Symmetric CH₂ Stretch~2847Stretching of methylene groups in the alkyl chain.
Asymmetric COO⁻ Stretch~1560 - 1580Asymmetric stretching of the carboxylate group coordinated to the metal ion.
Symmetric COO⁻ Stretch~1465Symmetric stretching of the carboxylate group.
OH Stretching (of water)~3400Indicates the presence of hydration water in the structure. csfarmacie.cz

This table is based on data for the closely related magnesium stearate and represents expected values for this compound.

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing a unique molecular fingerprint. For this compound, Raman spectroscopy can effectively probe the long hydrocarbon chain of the behenate moiety as well as the carboxylate group.

Studies on magnesium stearate have shown that Raman spectroscopy can detect the compound at low concentrations in mixtures, with a detection limit of around 0.1% w/w based on the strong symmetric methylene (CH₂) stretching band. pharmtech.comresearchgate.net The technique provides a direct measure of the hydrophobic CH₂ groups. pharmtech.com This capability is crucial for understanding the distribution and conformation of the molecule in various matrices.

Key Raman bands observed for magnesium stearate, which serve as a reference for this compound, are highlighted below. pharmtech.comresearchgate.net

Vibrational ModeTypical Wavenumber (cm⁻¹)Description
Symmetric CH₂ Stretch~2848A strong band corresponding to the symmetric stretch of the methylene groups in the long alkyl chain. pharmtech.com
Asymmetric CH₂ Stretch~2882An intense band from the asymmetric stretching of the methylene groups.
C-C Skeletal Stretches~1060 - 1130Vibrations associated with the carbon backbone of the fatty acid chain.

This table is based on data for the closely related magnesium stearate and represents expected values for this compound.

Fourier Transform Infrared (FTIR) Spectroscopy Applications

Diffraction Analysis for Crystalline Structure Assessment

Diffraction techniques utilize the scattering of X-rays by the ordered arrangement of atoms in a crystalline solid to determine its structure. These methods are indispensable for assessing the crystallinity, identifying phases, and probing the nanoscale organization of this compound.

X-ray Powder Diffraction (XRPD) is a primary technique for the analysis of polycrystalline materials like this compound. The method provides a diffraction pattern characterized by a series of peaks, where the peak positions (in terms of the diffraction angle, 2θ) relate to the spacing between crystal lattice planes (d-spacing), and the peak intensities relate to the crystal structure.

XRPD is used to confirm the identity and purity of this compound by comparing its diffraction pattern to reference data from databases such as the International Centre for Diffraction Data (ICDD). frontiersin.orgresearchgate.net The technique can distinguish between different crystalline forms (polymorphs) and hydration states. For example, studies on magnesium stearate have used XRPD to identify and differentiate between its anhydrous, dihydrate, and trihydrate forms. netzsch.comvscht.cz A key feature in the XRPD pattern of a metal soap like this compound is a series of intense, evenly spaced reflections at low 2θ angles. These correspond to the long d-spacing (lamellar repeat distance) caused by the bilayer packing of the long behenate molecules. wordpress.com

ParameterDescription
Low-Angle Reflections (small 2θ)Correspond to the long d-spacing (e.g., >50 Å) and indicate the lamellar (layered) structure of the crystal, arising from the packing of the long behenate chains.
High-Angle Reflections (large 2θ)Provide information on the shorter-range order, such as the packing of the hydrocarbon chains within the layers.
Peak BreadthBroader peaks can indicate smaller crystallite size or a higher degree of crystal lattice defects (lower crystallinity).
Amorphous HaloA broad, diffuse background signal indicates the presence of non-crystalline (amorphous) content.

Small-Angle X-ray Scattering (SAXS) is a specialized diffraction technique that measures scattering at very small angles (typically < 5° 2θ). This allows for the characterization of structural features on the nanoscale, ranging from approximately 1 to 100 nanometers. For this compound, SAXS is ideal for probing its long-range lamellar structure and any larger-scale organization.

In studies of metal soaps, SAXS reveals characteristic peaks that correspond to the formation of ionic clusters and ordered domains. joenhermans.nlrsc.orgdokumen.pubrsc.org The technique can precisely determine the long period or lamellar repeat distance, which for this compound corresponds to the thickness of the magnesium-ion layer plus the length of two fully extended behenate chains. The related compound silver behenate is so well-characterized and produces such distinct, evenly spaced low-angle peaks that it is frequently used as a calibration standard for SAXS instruments. researchgate.netnih.goviucr.org The analysis of this compound by SAXS would yield similar data, providing a precise measurement of its lamellar spacing.

SAXS ParameterInformation Obtained for this compound
Scattering Vector (q)The reciprocal space vector where scattering peaks are observed. For a lamellar system, peaks appear at positions q, 2q, 3q, etc.
d-spacing (d = 2π/q)The real-space distance corresponding to the primary scattering peak, which represents the lamellar repeat distance of the this compound bilayers. rsc.orgnih.gov
Peak IntensityRelated to the electron density contrast between the crystalline lamellae and their surroundings.
Peak ShapeCan provide information on the size distribution and perfection of the ordered lamellar domains.

X-ray Powder Diffraction (XRPD) for Phase Identification and Crystallinity Determination

Microscopic and Morphological Assessment

Microscopy techniques are used to directly visualize the physical form, or morphology, of a material. For this compound powder, methods like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are employed to assess particle size, shape, surface texture, and state of aggregation.

The crystalline nature of this compound, which is characterized by a layered structure similar to brucite (magnesium hydroxide), often leads to the formation of platelet-shaped or flake-like particles. researchgate.net SEM analysis provides high-resolution images of the particle surfaces, revealing their topography and habit. This is critical for understanding properties like flowability and compaction. TEM, which has a higher resolution, can be used to view the internal structure of the nanoparticles and observe the layered arrangement of the crystal lattice directly. Studies of related materials like magnesium stearate nanoparticles have used microscopy to investigate the distribution of particles on surfaces and the regularization of surfaces provided by the lubricant. researchgate.net

Scanning Electron Microscopy (SEM) for Surface Topography

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of materials at the micro and nanoscale. mdpi.com In the analysis of this compound, SEM reveals detailed information about its particle shape, size distribution, and surface texture.

SEM operates by scanning a focused beam of electrons over a sample's surface. nih.gov The interaction of the electron beam with the sample generates various signals, including secondary electrons, which are then used to form an image of the surface. mdpi.comnih.gov For non-conducting samples like this compound, a thin conductive coating, such as gold or platinum, is often applied to prevent charge buildup and enhance image quality. measurlabs.com

Table 1: SEM Imaging Parameters for Material Analysis

ParameterDescriptionTypical Value Range
Accelerating Voltage The voltage used to accelerate the electrons in the electron beam.1-30 kV
Magnification The extent to which the image of the sample is enlarged.10x - 1,000,000x mdpi.com
Working Distance The distance between the final lens and the sample surface.5-20 mm
Spot Size The diameter of the electron beam at the sample surface.1-10 nm

Transmission Electron Microscopy (TEM) for Internal Structure

Transmission Electron Microscopy (TEM) offers a higher resolution than SEM and is employed to investigate the internal structure of materials. measurlabs.com By passing a beam of electrons through an ultrathin specimen, TEM can reveal details about crystallinity, defects, and the arrangement of atoms within a sample. micro.org.auchembam.com

For TEM analysis, samples must be sufficiently thin (typically under 100 nm) to allow electrons to be transmitted through them. measurlabs.commicro.org.au This often requires specialized sample preparation techniques like ultramicrotomy or focused ion beam (FIB) milling. micro.org.au The transmitted electrons form an image on a phosphorescent screen or digital camera, where denser regions of the sample appear darker. nih.govchembam.com

TEM has been instrumental in characterizing the internal structure of various materials, including nanoparticles and crystalline solids. micro.org.auchembam.com For example, in the study of magnesium oxide nanoparticles, TEM combined with selected area electron diffraction (SAED) helped identify different crystal morphologies. copernicus.org While specific TEM studies on this compound were not found, the technique's ability to probe the internal structure of similar materials suggests its potential for examining the crystalline arrangement and internal morphology of this compound particles.

Table 2: Comparison of SEM and TEM

FeatureScanning Electron Microscopy (SEM)Transmission Electron Microscopy (TEM)
Principle Scans a focused electron beam over the surface. nih.govPasses an electron beam through a thin sample. micro.org.au
Information Obtained Surface topography, morphology, composition. measurlabs.comInternal structure, crystallography, defects. micro.org.au
Resolution Typically 10-30 nm. measurlabs.comDown to 0.1 nm. measurlabs.com
Sample Thickness No strict limitation, but must fit in the chamber. measurlabs.comMust be very thin (<100 nm). measurlabs.commicro.org.au

Atomic Force Microscopy (AFM) for Surface Roughness and Interfacial Features

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information at the nanoscale. wikipedia.org It works by scanning a sharp tip at the end of a cantilever over the sample surface. wikipedia.org The forces between the tip and the sample cause the cantilever to deflect, and this deflection is measured to create a topographic map of the surface. wikipedia.org

AFM can be operated in different modes, including contact mode, tapping mode, and non-contact mode, to suit various sample types and imaging requirements. wikipedia.org It is particularly useful for characterizing surface roughness and identifying interfacial features with nanometer precision. wikipedia.org For instance, AFM has been used to study the effects of magnesium ions on the interaction of DNA molecules on a mica surface. nih.gov It has also been applied to visualize behenic acid monolayers on mica. worldscientific.com

The ability of AFM to provide quantitative data on surface roughness and to image samples in both air and liquid environments makes it a valuable tool for characterizing this compound films and coatings.

Table 3: Common AFM Imaging Modes

Imaging ModeDescription
Contact Mode The tip is in constant contact with the sample surface.
Tapping Mode The cantilever oscillates at its resonance frequency, and the tip intermittently "taps" the surface. wikipedia.org
Non-contact Mode The tip oscillates above the sample surface without making contact. wikipedia.org

Thermal Analysis Methods

Thermal analysis techniques are essential for understanding the behavior of materials as a function of temperature.

Thermogravimetric Analysis (TGA) for Thermal Decomposition Pathways

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. labwrench.comcelignis.com This technique is used to determine the thermal stability of a material and to study its decomposition pathways. labwrench.com The resulting TGA curve plots the mass of the sample against temperature, revealing mass loss events corresponding to processes like dehydration, desolvation, and decomposition. umw.edu.pl

In the context of metal carboxylates like this compound, TGA can provide information about the loss of water of hydration and the subsequent decomposition of the organic component. umw.edu.plnetzsch.com For example, TGA studies on magnesium stearate, a related compound, have shown distinct mass loss steps corresponding to the removal of water and the decomposition of the stearate. umw.edu.plnetzsch.com The derivative of the TGA curve (DTG) can be used to identify the temperatures at which the rate of mass loss is at its maximum. researchgate.net

Table 4: Typical TGA Data for a Metal Carboxylate

Temperature Range (°C)Mass Loss (%)Corresponding Process
25 - 1502-5Loss of adsorbed and/or crystal water. umw.edu.pl
200 - 40070-80Decomposition of the carboxylate chain.
> 400-Formation of metal oxide residue.

Differential Scanning Calorimetry (DSC) for Phase Transitions and Crystallization Behavior

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. wikipedia.org It is used to detect and quantify thermal events such as melting, crystallization, glass transitions, and solid-solid phase transitions. wikipedia.orgtainstruments.com

For a crystalline material like this compound, DSC can be used to determine its melting point and the enthalpy of fusion. The DSC thermogram will show an endothermic peak corresponding to the melting process. The peak temperature provides the melting point, and the area under the peak is proportional to the heat of fusion. Studies on similar materials like glyceryl behenate have utilized DSC to investigate their crystalline structure and phase behavior. nih.gov The technique can also be used to study the effects of additives on the crystallization behavior of materials. nih.gov

Table 5: DSC Parameters and Their Significance

DSC ParameterDescription
Onset Temperature (T_onset) The temperature at which a thermal transition begins.
Peak Temperature (T_peak) The temperature at which the rate of the transition is at its maximum.
Enthalpy of Transition (ΔH) The amount of heat absorbed or released during a transition.
Glass Transition Temperature (T_g) The temperature at which an amorphous material transitions from a rigid to a more flexible state. wikipedia.org

Rheological Characterization Approaches

Rheology is the study of the flow and deformation of matter. Rheological characterization provides insights into the viscosity and viscoelastic properties of materials, which are crucial for processing and application.

For this compound, which may be used in formulations as a thickener or structuring agent, understanding its rheological behavior is important. Rheological measurements can be performed on melts or dispersions of this compound. Techniques such as rotational rheometry can be used to measure viscosity as a function of shear rate or temperature. anton-paar.com

Studies on related systems, such as petroleum jelly formulations containing modified layered double hydroxides with stearic acid, have shown that the addition of such materials can significantly increase viscosity and impart shear-thinning behavior. csir.co.za Similarly, the rheological properties of polymer blends containing magnesium stearate have been investigated to understand the effect of the additive on the processing and mechanical properties of the blend. rsdjournal.org These studies highlight the importance of rheological characterization in understanding how materials like this compound will behave in different formulations and under various processing conditions. nih.govnih.gov

Table 6: Common Rheological Parameters

ParameterDescription
Viscosity (η) A measure of a fluid's resistance to flow.
Shear Stress (τ) The force per unit area required to shear a fluid.
Shear Rate (γ̇) The rate at which a fluid is sheared or deformed.
Storage Modulus (G') A measure of the elastic response of a viscoelastic material.
Loss Modulus (G'') A measure of the viscous response (energy dissipation) of a viscoelastic material.

Powder Rheology for Flowability Assessment

Particle Size and Surface Area Analysis

The particle size distribution and specific surface area are fundamental physical properties of this compound that directly impact its performance, particularly its efficacy as a lubricant or dispersing agent.

Laser diffraction is a widely used technique for determining the particle size distribution of powders like this compound. pharmaexcipients.com The method is based on the principle that particles scatter light at an angle that is inversely proportional to their size. horiba.com A laser beam is passed through a dispersed sample, and the scattered light is measured by a series of detectors. horiba.com By analyzing the pattern of scattered light, a complete particle size distribution can be calculated. horiba.com

Proper dispersion of the powder is essential for an accurate measurement. particletechlabs.com For hydrophobic materials like magnesium stearate, a related compound, dispersion in water is poor, but it disperses well in solvents like 2-propanol. particletechlabs.com The results are often reported using values such as Dv10, Dv50 (the median particle size), and Dv90, which represent the particle diameter below which 10%, 50%, and 90% of the sample volume exists, respectively.

Table 3: Representative Particle Size Distribution Data for a Metallic Stearate (Note: This data is for magnesium stearate but is representative of the type of results obtained for metallic soaps via laser diffraction.) roquette.com

ParameterValue (µm)
Dv10 4.3
Dv50 (Median) 10.7
Dv90 22.8

The specific surface area of a powder is a measure of the total surface area of the material per unit of mass. The Brunauer–Emmett–Teller (BET) method is the most common technique for this measurement. covalentmetrology.com The analysis involves measuring the physical adsorption of a gas (typically nitrogen) onto the surface of the solid material at cryogenic temperatures. micromeritics.com The amount of gas adsorbed at various pressures is used to calculate the specific surface area. covalentmetrology.com

For magnesium stearate, and likely for this compound, sample preparation is critical. micromeritics.com The sample must be degassed to remove adsorbed contaminants from the surface before analysis. micromeritics.com Studies on magnesium stearate show that degassing at elevated temperatures (e.g., above 40°C) can cause structural changes and dehydration, leading to an inaccurate, lower surface area measurement. tandfonline.com Therefore, degassing at room temperature is often recommended. tandfonline.com Furthermore, for some forms of magnesium stearate, nitrogen gas can cause structural swelling, leading to erroneously high surface area values; in such cases, krypton gas is a more suitable adsorbate. researchgate.net

Table 4: Effect of Degassing Temperature on Specific Surface Area of Magnesium Stearate (Note: This data, from a study on magnesium stearate, illustrates the importance of analytical conditions for BET measurements.) tandfonline.com

Degassing Temperature (°C)Specific Surface Area (m²/g)
23 (Room Temp) 8.9
40 6.5
60 4.1

Laser Diffraction for Particle Size Distribution

Surface Chemistry and Interfacial Phenomena Analysis

The behavior of this compound in liquid systems is governed by its surface chemistry and the interactions at the solid-liquid interface.

Zeta potential is a measure of the magnitude of the electrostatic charge on the surface of particles in a liquid dispersion. lucideon.com It is a key indicator of the stability of colloidal systems. diva-portal.org If particles have a sufficiently high negative or positive zeta potential, they will repel each other, preventing aggregation and leading to a stable dispersion. lucideon.comdiva-portal.org Conversely, a zeta potential close to zero can lead to particle flocculation and instability. lucideon.com

The zeta potential is measured using electrophoretic light scattering (ELS), where an electric field is applied to the dispersion, causing charged particles to move. kuleuven.be The velocity of the particles is measured, from which the zeta potential is calculated. kuleuven.be The surface charge of particles is highly influenced by the pH of the dispersion and the concentration of ions in the liquid. diva-portal.orgmdpi.com For a magnesium salt like this compound, the presence of Mg²⁺ ions in the dispersion can significantly influence the surface charge. Studies on other systems have shown that increasing the concentration of divalent cations like Mg²⁺ can cause the zeta potential of a negatively charged surface to become less negative, and can even lead to a charge reversal from negative to positive. mdpi.comresearchgate.net

Table 5: Illustrative Effect of Divalent Cations on Zeta Potential (Note: This table is based on the observed effect of magnesium ions on a model carbonate system, illustrating a fundamental principle of surface charge modification.) researchgate.net

Magnesium Ion Concentration (pMg)Zeta Potential (mV)Interpretation
High (low pMg value) PositiveSurface charge reversal
Intermediate Near ZeroPoint of charge reversal
Low (high pMg value) NegativeInitial surface charge

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition

X-ray Photoelectron Spectroscopy (XPS) is a highly sensitive quantitative spectroscopic technique used to analyze the surface of a material. wikipedia.org It provides information about the elemental composition, chemical state, and electronic state of the elements within the top 1 to 10 nanometers of the surface. wikipedia.org The technique is based on the photoelectric effect, where X-rays irradiate a sample, causing the emission of core-level electrons. wikipedia.org The kinetic energy of these emitted electrons is measured, and from this, the binding energy can be determined. Each element has a characteristic set of binding energies, allowing for elemental identification. bris.ac.uk

In the context of this compound, XPS is employed to determine the elemental composition of its surface and to understand the chemical environment of the constituent atoms, namely magnesium, carbon, and oxygen. This is particularly important as the surface properties of this compound can significantly influence its performance in various applications.

The analysis involves acquiring a survey spectrum, which scans a broad range of binding energies to identify all the elements present on the surface. Following the survey scan, high-resolution spectra are obtained for the specific elements of interest (Mg, C, and O). These high-resolution scans provide more detailed information about the chemical states of the elements by analyzing small shifts in the binding energies, known as chemical shifts.

For instance, the C 1s spectrum can be deconvoluted to identify different types of carbon bonds, such as C-C/C-H bonds in the long alkyl chain of the behenate and the carboxylate (O-C=O) group. Similarly, the O 1s spectrum can distinguish between the oxygen atoms in the carboxylate group. The Mg 1s or Mg 2p peaks provide information about the oxidation state and coordination environment of the magnesium ion.

A study involving the coating of magnesium hydroxide (B78521) with behenic acid to form this compound on the surface demonstrated the utility of XPS. lboro.ac.uk The analysis confirmed the presence of the aliphatic chains of behenic acid oriented normal to the filler surface. lboro.ac.uk

The data obtained from XPS analysis is typically presented in a table format, summarizing the detected elements, their corresponding binding energies, and their atomic concentrations on the surface.

Interactive Data Table: Representative XPS Data for this compound Surface

Below is a hypothetical but representative data table illustrating the kind of information that can be obtained from an XPS analysis of this compound. The exact binding energies and atomic concentrations can vary depending on the specific sample and the instrument used.

ElementXPS PeakBinding Energy (eV)Atomic Concentration (%)Inferred Chemical State
CarbonC 1s~285.075.0Aliphatic carbon (C-C, C-H)
~288.55.0Carboxylate carbon (O-C=O)
OxygenO 1s~531.515.0Carboxylate oxygen (O=C-O)
MagnesiumMg 1s~1304.05.0Mg²⁺ in this compound

Note: The binding energies are referenced to the adventitious C 1s peak at 284.8 eV.

This data provides a quantitative measure of the surface composition, confirming the expected elemental ratios for this compound and offering insights into the chemical bonding at the material's surface.

Role as a Lubricant in Solid Formulations

In the manufacturing of solid dosage forms like tablets, lubricants are crucial for reducing friction between the tablet surface and the die wall during the ejection process. roquette.comulisboa.pt this compound serves as an effective boundary lubricant, comparable in some respects to the more commonly used magnesium stearate. dissolutiontech.compharmaexcipients.com

Mechanisms of Lubrication in Powder Compaction

The lubricating action of this compound in powder compaction is primarily a boundary lubrication phenomenon. nih.gov This process involves the formation of a thin, film-like layer of the lubricant on the surfaces of the formulation's constituent particles and the metal surfaces of the tablet press. nsf.gov This film reduces the coefficient of friction, thereby lowering the force required to eject the compressed tablet from the die. ulisboa.ptnih.gov

The mechanism involves the adhesion of the lubricant particles to the surfaces of the active pharmaceutical ingredient (API) and other excipients. roquette.com During blending, shear forces cause the deagglomeration and delamination of the lubricant, leading to a more uniform coating over the host particles. pharmaexcipients.com This surface modification minimizes direct contact between particles and between the tablet and the die wall, which is essential for preventing common manufacturing issues such as sticking and picking. dissolutiontech.com The effectiveness of this lubrication is influenced by factors such as the lubricant's particle size, surface area, and crystalline structure. pharmtech.comwisdomlib.org Smaller particles with a larger surface area generally provide more efficient lubrication. pharmaexcipients.com

Impact on Powder Flow and Tableting Processes

The addition of this compound can significantly influence the flow properties of a powder blend. By coating the surfaces of other particles, it can reduce interparticle friction and cohesion, which often leads to improved powder flowability. pharmaexcipients.comgmpinsiders.com This is particularly beneficial for cohesive powders. pharmaexcipients.com The lubricant fills in surface irregularities of the excipient particles, making them smoother and reducing the points of contact, which in turn decreases frictional forces. nih.gov

However, the concentration and mixing time of the lubricant are critical parameters. While adequate lubrication is necessary, over-lubrication can be detrimental. Excessive mixing can lead to the formation of a continuous hydrophobic film around the particles, which can weaken the inter-particle bonding during compaction. dissolutiontech.com This can result in tablets with lower tensile strength and increased friability. ulisboa.ptnsf.gov Therefore, optimizing the amount of this compound and the blending duration is crucial to balance lubrication efficiency with the mechanical integrity of the final tablet. roquette.com Studies have shown that lubricant concentrations typically range from 0.25% to 5% w/w. roquette.comulisboa.pt

Functionality in Controlled Release Systems

This compound's lipidic and hydrophobic nature makes it a valuable component in the design of controlled-release drug delivery systems. researchgate.net It can be used to modulate the release of drugs over an extended period, improving therapeutic efficacy and patient compliance. scispace.com

Matrix Formation Properties

This compound can function as a matrix-forming agent in tablet formulations. When incorporated into a tablet, it can form a waxy, inert matrix that entraps the active drug. bioline.org.brnih.gov This matrix is typically non-swellable and insoluble in water. nih.gov The drug is dispersed within this lipidic matrix, and its release is governed by the slow erosion of the matrix or by diffusion of the drug through the matrix's pores and channels. nih.gov

The good compressibility and binding properties of materials like glyceryl behenate, a related lipidic excipient, contribute to the formation of a coherent and robust matrix structure. taylorandfrancis.com This structural integrity is essential for maintaining the controlled-release characteristics of the dosage form throughout its transit in the gastrointestinal tract.

Influence on Release Kinetics in Engineered Systems

The presence of this compound in a matrix system significantly influences the drug release kinetics. The hydrophobic nature of the lipid retards the penetration of the dissolution medium into the matrix, thereby slowing down the dissolution and subsequent release of the drug. nsf.gov The release mechanism is often a combination of diffusion and erosion. nih.gov

The rate of drug release can be tailored by adjusting the concentration of this compound in the formulation. Higher concentrations of the lipid generally lead to a slower and more prolonged release profile. researchgate.net The release kinetics can often be described by various mathematical models, such as zero-order, first-order, Higuchi, and Korsmeyer-Peppas models, to elucidate the underlying release mechanisms. bioline.org.br For instance, a release profile following the Higuchi model suggests that the drug release is governed by diffusion.

Applications in Solid Lipid Nanoparticle (SLN) Formulations

Solid lipid nanoparticles (SLNs) are advanced drug delivery systems that utilize solid lipids as a core matrix. This compound, along with other lipids like glyceryl behenate, is a suitable candidate for the preparation of SLNs due to its biocompatibility and ability to be solid at both room and body temperatures. taylorandfrancis.com

SLNs can be formulated to encapsulate lipophilic or hydrophilic drugs, offering advantages such as improved drug stability, controlled release, and targeted delivery. For instance, SLNs have been developed for brain targeting via the nasal route. rjptonline.org In one study, glyceryl behenate was used as the lipid to formulate SLNs containing Donepezil. rjptonline.org

The preparation of SLNs often involves techniques like high-shear homogenization followed by ultrasonication or a nanoprecipitation/ion exchange method. mdpi.compharmaexcipients.com In a study developing SLNs for their lubricant properties, magnesium stearate and glyceryl behenate SLNs were prepared. researchgate.netnih.gov The resulting nanoparticles exhibited efficient lubrication, suggesting that formulating lubricants as nanoparticles could reduce the amount needed in a formulation. researchgate.netnih.gov

The characteristics of SLNs, such as particle size, zeta potential, and entrapment efficiency, are critical for their performance. For example, a study on troxerutin-loaded SLNs using glyceryl behenate reported an optimized particle size of 140.5 nm and an entrapment efficiency of 83.62%, demonstrating the potential for enhanced drug loading and sustained release. mdpi.com The solid-state properties of the lipid matrix within the nanoparticles also play a crucial role in determining the drug release profile.

Fabrication Methods for this compound-Based SLNs

Solid Lipid Nanoparticles (SLNs) are advanced colloidal carrier systems that utilize a solid lipid matrix. While studies focusing exclusively on this compound for SLN fabrication are not extensively documented, the methods used for structurally similar lipids, particularly glyceryl behenate, are well-established and directly applicable. These methods are chosen based on the physicochemical properties of the components and the desired characteristics of the final nanoparticles. mdpi.com

Common fabrication techniques include:

High-Pressure Homogenization (HPH): This is a reliable and widely used technique for producing SLNs. japsonline.com It can be performed using two primary approaches:

Hot Homogenization: The lipid (this compound) is melted at a temperature above its melting point and dispersed in a hot aqueous surfactant solution to form a coarse pre-emulsion. japsonline.comjapsonline.com This pre-emulsion is then passed through a high-pressure homogenizer, where high shear stress and cavitation forces break down the droplets into the nanometer range. japsonline.comgoogle.com Cooling the resulting nanoemulsion leads to the crystallization of the lipid and the formation of SLNs. japsonline.com

Cold Homogenization: This method is advantageous for temperature-sensitive substances. The lipid is first dissolved in a solvent, then solidified by rapid cooling (e.g., using dry ice or liquid nitrogen). The solid lipid is ground into microparticles, which are then dispersed in a cold surfactant solution and subsequently passed through the high-pressure homogenizer. japsonline.com This technique can reduce thermal exposure but may result in larger particle sizes compared to the hot method. japsonline.com

Microemulsion Method: This technique involves creating a thermodynamically stable, transparent microemulsion system. The process begins by melting the lipid and dissolving the active ingredient within it. mdpi.com This lipid melt is then added to an aqueous phase containing a surfactant and co-surfactant, pre-heated to the same temperature, forming a clear microemulsion. mdpi.comunito.it This hot microemulsion is then dispersed into a large volume of cold water (2–10 °C) with stirring. mdpi.comnih.gov The rapid cooling causes the lipid to precipitate, forming fine nanoparticles. nih.gov This method is known for its simplicity and does not require high-energy equipment. unito.itmdpi.com

Solvent Emulsification-Evaporation/Diffusion: In this method, the lipid is dissolved in a water-immiscible organic solvent (e.g., chloroform, cyclohexane). japsonline.comnih.gov This organic phase is then emulsified in an aqueous phase containing a surfactant using high-speed homogenization to form an oil-in-water (o/w) emulsion. japsonline.comrjptonline.org The organic solvent is subsequently removed by evaporation under reduced pressure or by diffusion into the aqueous phase, causing the lipid to precipitate as nanoparticles. rjptonline.orgnih.gov This technique is suitable for thermolabile compounds as it can be performed at low temperatures. mdpi.com

The table below summarizes findings from studies on behenate-based SLNs, illustrating typical parameters and outcomes of these fabrication methods.

Fabrication Method Lipid Used Key Parameters Resulting Particle Size (nm) Polydispersity Index (PDI) Source(s)
Hot DispersionGlyceryl behenateNot specified456Not specified pharmaexcipients.comnih.govamericanelements.com
Emulsification DiffusionGlyceryl behenate3,000 rpm homogenization103 ± 090.190 ± 0.029 scielo.br
Hot HomogenizationGlyceryl Behenate15,000 RPM, 15 min273 ± 10<1% ijpsr.com
MicroemulsionGlyceryl behenateNot specified< 200Not specified mdpi.com

Structural Stability of Nanoparticulate Systems

The long-term stability of nanoparticulate systems like SLNs is critical for their application and is influenced by several interconnected factors.

Particle Size and Zeta Potential: The physical stability of a nanoparticle dispersion is largely dependent on maintaining a small particle size and a low polydispersity index (PDI). ijpsr.com Aggregation of particles over time is a primary sign of instability. Zeta potential, a measure of the surface charge of the nanoparticles, is a key indicator of stability. A sufficiently high absolute zeta potential (typically > |30| mV) creates electrostatic repulsion between particles, preventing aggregation. Stability studies on glyceryl behenate SLNs have shown that formulations can remain stable for up to six months under refrigerated conditions (4±2 °C), with minimal changes in particle size. scielo.br

Polymorphism and Crystallinity: Lipid polymorphism plays a crucial role in the structural stability and performance of SLNs. researchgate.net Lipids can crystallize into different forms, most commonly the high-energy α-form, the intermediate β'-form, and the most stable, highly ordered β-form. thegoodscentscompany.com The fabrication process, particularly the cooling rate, significantly influences the resulting polymorphic state. researchgate.net Rapid cooling, common in SLN production, often traps the lipid in the less-ordered α-form. cu.edu.eg While this less-ordered crystalline structure can accommodate a higher payload of active ingredients, it is thermodynamically unstable and tends to transition to the more stable β-form over time. cu.edu.egingentaconnect.com This transition can lead to a more perfect crystal lattice, causing the expulsion of the encapsulated compound and reducing the system's stability. The presence of impurities or a mixture of lipids, as in the case of commercial glyceryl behenate, can create a less-ordered crystal structure, which may improve loading capacity. ingentaconnect.com

Integration into Polymer Matrices and Composites

This compound serves as a functional additive in polymer systems, where it is incorporated to modify the properties of the bulk material and create advanced composites.

Role as a Polymer Additive

Magnesium compounds are valued as multifunctional polymer additives, acting as stabilizers, acid scavengers, and fillers. kisuma.com this compound, specifically, is recognized for its utility as a polymer additive and lubricant. cu.edu.eggoogle.com In polymer processing, lubricants are crucial for reducing friction between polymer chains and between the polymer and processing equipment. Its long, fatty acid chains provide an internal lubricating effect, improving melt flow and processability.

In pharmaceutical tablet manufacturing, this compound is sometimes used as an alternative to the more common lubricant, magnesium stearate. It has been reported to have less of a negative impact on tablet hardness and dissolution rates, even at higher concentrations. cu.edu.eg Furthermore, magnesium-based carboxylates are employed as adhesion control agents in the production of laminated films, such as polyvinyl butyral (PVB) interlayers for safety glass, highlighting their role in managing interfacial properties within layered polymer systems. umicore.com

Influence on Composite Material Behavior

The incorporation of magnesium-based fillers into polymer matrices can significantly alter the mechanical and degradation behavior of the resulting composite materials. mdpi.com Although research often focuses on metallic magnesium particles, the principles extend to magnesium compounds like this compound, which can act as a reinforcing phase.

Degradation Behavior: For biodegradable polymers used in biomedical applications, controlling the degradation rate is crucial. The inclusion of magnesium compounds can accelerate the degradation of the polymer matrix. mdpi.comfrontiersin.org The degradation of magnesium in a physiological environment produces alkaline products, which can catalyze the hydrolysis of ester bonds in biodegradable polymers like PCL and polylactic acid (PLA), thereby increasing their breakdown rate. mdpi.com This allows for the tuning of the composite's lifespan to better match the healing time required for applications like bone tissue engineering.

The table below presents research findings on the impact of magnesium-based fillers on polymer composite behavior.

Polymer/Matrix Filler Filler Conc. Property Influence Source(s)
Magnesium (Mg) MatrixBehenate20 vol%+67% Ultimate Compressive Strength; +111% Ductility; 24x less degradation rate than pure Mg utm.my
Polycaprolactone (PCL)Magnesium (Mg)15 wt%~+10% Tensile Strength; ~-50% Elastic Modulus; Increased degradation rate frontiersin.org
Polylactic Acid (PLA)Magnesium (Mg)Not specifiedImproved mechanical and biological properties frontiersin.orgnih.gov
Zinc-0.5Mn AlloyMagnesium (Mg)0.5 wt%+9.7% Ultimate Tensile Strength; +10.1% Yield Strength nih.gov

Interfacial Engineering in Material Systems

The performance of multicomponent materials, such as polymer composites and nanoparticle dispersions, is heavily dependent on the properties of the interfaces between the different phases. This compound, due to its chemical structure, can play a key role in modifying these interfaces.

Modification of Interfacial Properties

Interfacial engineering involves the deliberate modification of the boundary between two materials to improve compatibility, adhesion, or other desired properties. The effectiveness of a filler in a polymer composite, for example, is highly dependent on the interfacial bonding between the filler particles and the polymer matrix. mdpi.com

This compound's structure, combining a metallic cation with long, nonpolar hydrocarbon chains, gives it amphiphilic characteristics that allow it to act at interfaces.

In Polymer Composites: When blended into a polymer, this compound can function as a compatibilizer or coupling agent. The long behenate chains can physically entangle with the polymer matrix, while the polar magnesium end can interact with other fillers or provide specific functionality. This can improve the dispersion of the filler and enhance stress transfer from the polymer matrix to the reinforcing particles, thereby improving mechanical properties. Its function as a lubricant is a direct form of interfacial modification, reducing the frictional forces at polymer-polymer and polymer-metal interfaces during processing. cu.edu.eg

In Nanoparticle Systems: In SLNs, the interface between the solid lipid core and the aqueous continuous phase is stabilized by surfactants. As a metallic soap, this compound has surface-active properties itself and would orient at this interface to reduce interfacial tension. This contributes to the stabilization of the emulsion during fabrication and influences the surface characteristics of the final nanoparticles. Its role as an adhesion control agent in PVB films further demonstrates its ability to precisely modulate interfacial forces, preventing the film from adhering too strongly or too weakly to the glass layers. umicore.com

Role in Adhesion and Dispersion Technologies

This compound, a magnesium salt of behenic acid, serves as a multifunctional additive in various industrial applications, particularly in the realms of adhesion and dispersion. Its efficacy stems from its amphiphilic nature, possessing a long, non-polar hydrocarbon tail and a polar, metallic carboxylate head. This structure allows it to function at the interface between different phases, influencing surface properties and intermolecular forces.

In adhesion technologies, this compound is utilized to enhance the bonding between dissimilar materials. For instance, in polymer composites and laminates, it can improve the adhesion between the polymer matrix and fillers or adjacent layers. google.com The long hydrocarbon chain of the behenate molecule can physically entangle with polymer chains, while the polar magnesium carboxylate group can interact with the surface of inorganic fillers or other polar substrates. This dual interaction creates a molecular bridge at the interface, thereby strengthening the adhesive bond. Research has shown that surface treatment of fillers with metal soaps like this compound can improve their adhesion to an elastomer matrix. google.com In the context of rubber, metallic soaps, including this compound, are known to improve anti-adhesion properties by reducing the hardness of the anti-tack agent. google.comepo.org

As a dispersing agent, this compound is crucial for stabilizing suspensions and preventing the agglomeration of particles. scribd.comgoogle.comchr-olesen.dk In pigment and filler applications, it aids in the uniform distribution of solid particles within a liquid or solid matrix. google.comchr-olesen.dk The mechanism involves the adsorption of this compound onto the surface of the particles. The lipophilic tails then extend into the surrounding medium, creating a steric barrier that prevents the particles from coming into close contact and flocculating. This is particularly important in the production of high-quality paints, coatings, and plastics, where consistent color and material properties are essential. chr-olesen.dkbaerlocher.com For example, in the manufacturing of polypropylene, a pigment preparation containing this compound is used to ensure the thorough mixing and melt-spinning of the colored fibers. google.com

The effectiveness of this compound as both an adhesion promoter and a dispersing agent is often dependent on its physical form and the processing conditions. Factors such as particle size, surface area, and the presence of moisture can influence its performance. neu.edu.tr

Below is a table summarizing the role of this compound in different applications:

Application AreaFunctionMechanism of Action
Polymer Composites Adhesion PromoterForms a molecular bridge between the polymer matrix and fillers. google.com
Rubber Industry Anti-adhesion AgentReduces the hardness of anti-tack agents, improving performance. google.comepo.org
Pigment Formulations Dispersing AgentAdsorbs onto pigment surfaces, creating a steric barrier to prevent agglomeration. google.comchr-olesen.dk
Plastics Manufacturing Lubricant & Dispersion AidReduces friction during processing and ensures uniform filler distribution. baerlocher.com

Green Chemistry Approaches to Magnesium Behenate Synthesis

Solvent-Free Methods

Solvent-free synthesis presents a significant advancement in green chemistry, aiming to reduce the environmental impact by eliminating organic solvents. One such approach for producing metallic soaps, like this compound, involves the direct reaction of a metal hydroxide (B78521) with a triglyceride source. This method has been demonstrated in the synthesis of magnesium soaps from coconut oil and magnesium hydroxide. matec-conferences.orgresearchgate.net The reaction is typically carried out at elevated temperatures, where the triglyceride undergoes hydrolysis to yield free fatty acids, which then react with the metal hydroxide. matec-conferences.org

A proposed solvent-free synthesis for this compound could follow a similar direct reaction pathway. In this method, behenic acid would react directly with a magnesium source, such as magnesium oxide or magnesium hydroxide, under controlled temperature conditions. The reaction mixture would be stirred to ensure homogeneity and completion of the reaction. This process avoids the use of potentially hazardous solvents, making it an attractive option for industrial-scale production. A patent for preparing a magnesium formate-based porous metal-organic framework highlights a solvent-free synthesis where formic acid acts as both the reagent and the solvent, suggesting that similar principles could be applied to the synthesis of other magnesium carboxylates. google.com

Utilization of Sustainable Reagents

The principles of green chemistry encourage the use of renewable and non-toxic reagents. alfa-chemistry.com In the context of this compound synthesis, behenic acid itself can be sourced from vegetable oils, making it a renewable feedstock. The use of biocatalysts, such as enzymes, in organic synthesis represents a key aspect of sustainable reagent utilization. alfa-chemistry.com While not specifically documented for this compound, enzymatic synthesis could offer a highly selective and environmentally friendly route, operating under mild reaction conditions and minimizing by-product formation.

Nanoparticle Synthesis of this compound

The formulation of this compound into nanoparticles can enhance its properties and expand its applications, particularly in areas requiring high surface area and controlled release.

Nanoprecipitation Methods

Nanoprecipitation, also known as the solvent displacement method, is a versatile technique for producing solid lipid nanoparticles (SLNs). researchgate.netresearchgate.net This method involves dissolving the lipid (in this case, this compound) and a drug, if applicable, in a water-miscible organic solvent. unito.it This organic solution is then injected into an aqueous phase containing a stabilizer, under constant stirring. The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the lipid as nanoparticles. researchgate.netunito.it

A study on magnesium stearate (B1226849) SLNs utilized a novel nanoprecipitation/ion exchange method to produce nanoparticles with a size of 330 nm. americanelements.compharmaexcipients.comnih.govresearchgate.net This demonstrates the feasibility of using nanoprecipitation for metallic soap nanoparticles. The size of the resulting nanoparticles can be influenced by several factors, including the type and concentration of the lipid and stabilizer, the solvent used, and the rate of mixing. unito.it

Table 1: Examples of Lipid Nanoparticle Synthesis by Nanoprecipitation

Lipid SystemSynthesis MethodAverage Particle Size (nm)Reference
Magnesium Stearate SLNNanoprecipitation/Ion Exchange330 americanelements.comnih.govresearchgate.net
Polymeric NanoparticlesNanoprecipitation~100 researchgate.net
Solid Lipid NanoparticlesContinuous Nanoprecipitation< 200 researchgate.net

Hot Dispersion Techniques for Lipid-Based Systems

Hot dispersion is a common and scalable method for preparing SLNs and nanostructured lipid carriers (NLCs). unito.itnih.gov This technique involves melting the lipid at a temperature approximately 5-10°C above its melting point. unito.it The active ingredient is then dissolved or dispersed in the molten lipid. This hot lipid phase is subsequently dispersed in a hot aqueous surfactant solution of the same temperature, using a high-shear homogenizer or ultrasonicator to form a coarse oil-in-water emulsion. nih.govfrontiersin.org

This pre-emulsion is then subjected to high-pressure homogenization (HPH). unito.itfrontiersin.org The high shear stress and cavitation forces during HPH reduce the droplet size to the nanometer range. nih.gov Finally, the resulting nanoemulsion is cooled down to room temperature, causing the lipid to recrystallize and form solid nanoparticles. unito.it A study on glyceryl behenate SLNs, a compound structurally similar to this compound, employed the hot dispersion method to produce nanoparticles with a size of 456 nm. americanelements.compharmaexcipients.comnih.govresearchgate.net

Table 2: Examples of Lipid Nanoparticle Synthesis by Hot Dispersion

Lipid SystemSynthesis MethodAverage Particle Size (nm)Reference
Glyceryl Behenate SLNHot Dispersion456 americanelements.compharmaexcipients.comnih.govresearchgate.net
Shea Butter SLNsHot HomogenizationNot Specified researchgate.net

Interactions and Compatibility Studies of Magnesium Behenate

Interactions with Co-Formulated Components

The interaction of magnesium behenate (B1239552) with other components in a formulation is a key area of study to ensure product integrity and performance. These interactions are primarily governed by the physicochemical properties of magnesium behenate and the materials it is blended with.

Assessment of Physicochemical Compatibility

Physicochemical compatibility studies are essential to identify any potential adverse reactions between an excipient and other ingredients in a formulation. For magnesium salts of fatty acids, such as this compound, the primary concern is often their potential to interact with other components, which can be influenced by factors like heat, moisture, and the chemical nature of the co-formulated substances. sigmaaldrich.com

Studies on similar metallic stearates have shown that they can be incompatible with acidic active pharmaceutical ingredients (APIs). sigmaaldrich.com For instance, magnesium stearate (B1226849) has been found to be incompatible with some acidic APIs and most alkaloid APIs. sigmaaldrich.com While direct studies on this compound are limited, its chemical similarity to magnesium stearate suggests that similar caution should be exercised when formulating it with acidic compounds.

Thermal analysis methods, such as thermogravimetry (TG) and differential thermogravimetry (DTG), are valuable tools for assessing compatibility. For example, studies on magnesium stearate have used these techniques to evaluate its compatibility with various drugs by analyzing changes in thermal decomposition profiles of binary mixtures. farmaciajournal.comresearchgate.net Such studies have demonstrated that magnesium stearate is compatible with certain mucolytic drugs like ambroxol, bromhexine, and acetylcysteine. farmaciajournal.comresearchgate.net A similar methodological approach could be applied to assess the compatibility of this compound with various active ingredients and excipients.

Influence on Material Stability in Blends

The presence of a lubricant in a blend can influence the stability of the other components. The hydrophobic nature of fatty acid salts can sometimes create a coating around other particles, which may affect their chemical reactivity or susceptibility to environmental factors like humidity. researchgate.net

In the case of magnesium stearate, it has been observed that its presence can either improve or induce API instability. sigmaaldrich.com For example, the stability of moexipril (B10654) hydrochloride was found to decrease in the presence of magnesium stearate, indicating an incompatibility. nih.gov Conversely, for other compounds, no such interaction was observed. nih.gov Given that this compound shares a similar chemical structure, it is plausible that it could exhibit analogous behavior, highlighting the need for specific stability studies for each formulation.

The hydration state of metallic stearates can also play a role in their interaction and the stability of the blend. wisdomlib.orgmdpi.com Different hydrates of magnesium stearate (anhydrate, monohydrate, dihydrate, and trihydrate) have been shown to have varying effects on the properties of blends and the final product. wisdomlib.orgmdpi.com This underscores the importance of characterizing and controlling the form of this compound used in a formulation to ensure consistent performance and stability.

Influence on Material Processing

The addition of a lubricant like this compound is primarily to facilitate the manufacturing process. Its influence extends to blending uniformity and the optimization of various processing parameters.

Effects on Blending Uniformity

Achieving a uniform blend is a critical step in the manufacturing of many solid dosage forms and other materials. Lubricants, when added to a powder blend, can affect the flow properties and the final uniformity of the mixture. The addition of magnesium stearate has been shown to impact blend uniformity, with studies indicating that the timing of its addition and the mixing duration are important parameters. pharmtech.comsrce.hr

For instance, in one study, a blend lubricated with magnesium stearate monohydrate initially showed failing blend uniformity at shorter mixing times, which improved with longer blending. pharmtech.com This suggests that the lubricant requires adequate time to distribute evenly throughout the blend. The particle size and morphology of the lubricant can also influence its effect on blend uniformity. srce.hr

The use of Process Analytical Technology (PAT), such as thermal effusivity measurements, has been explored to monitor blend uniformity in real-time. ctherm.compharmaexcipients.com Studies with magnesium stearate have shown that its addition causes a detectable change in the thermal effusivity of the blend, which can be used to track the progress of lubrication and achieve a uniform state. ctherm.compharmaexcipients.com This type of technology could be invaluable for optimizing blending processes involving this compound.

Processing Parameter Optimization in Manufacturing

The presence and characteristics of a lubricant can necessitate the optimization of various manufacturing process parameters. In processes like tablet compression, the type and amount of lubricant can affect tablet hardness, friability, and ejection forces. pharmtech.com

Research on magnesium stearate has demonstrated that its concentration and mixing time can significantly impact the mechanical properties of tablets. researchgate.net Over-lubrication, which can occur with excessive mixing or high concentrations, can lead to weaker tablets. dissolutiontech.com This is attributed to the formation of a hydrophobic film around the particles, which hinders inter-particle bonding. dissolutiontech.com

The optimization of processing parameters often involves a Design of Experiments (DoE) approach to systematically study the effects of variables such as lubricant concentration, blending time, and compression force. nih.govresearchgate.net For example, in the context of laser cladding of magnesium alloys, a Taguchi experimental design was used to optimize parameters like laser power and scanning speed. scielo.br A similar systematic approach would be beneficial for processes involving this compound to identify the optimal operating conditions that ensure product quality while maintaining manufacturing efficiency.

Below is a data table summarizing the potential effects of a lubricant like this compound on material processing, based on findings related to similar compounds.

Processing Aspect Parameter Influenced by Lubricant Observed/Potential Effect Reference
Blending Blending TimeInadequate time may lead to poor uniformity. pharmtech.com
Lubricant ConcentrationHigher concentrations can alter flow properties. pharmtech.com
Particle Size of LubricantCan affect the homogeneity of the blend. srce.hr
Tableting Compression ForceLubricant can reduce required compression and ejection forces. pharmtech.com
Tablet HardnessOver-lubrication can decrease tablet hardness. dissolutiontech.com
Disintegration TimeHydrophobic nature may increase disintegration time. pharmaexcipients.com

Theoretical and Computational Investigations of Magnesium Behenate

Molecular Modeling and Simulation Studies

Molecular modeling and simulation are powerful tools for investigating the behavior of materials at the atomic and molecular levels. These techniques provide insights into the structure, dynamics, and interactions of molecules, which are often difficult to obtain through experimental methods alone. In the context of magnesium behenate (B1239552), these computational approaches can elucidate its molecular conformations, intermolecular interactions, and the collective behavior that dictates its macroscopic properties.

Prediction of Molecular Conformations

The conformation of the behenate (docosanoate) anion, a long-chain carboxylate, is a primary determinant of the packing and crystalline structure of magnesium behenate. Molecular modeling techniques, such as molecular mechanics and quantum chemical calculations, can predict the likely conformations of the behenate chain. The long aliphatic tail of behenic acid allows for a high degree of conformational flexibility. However, in the solid state, these chains tend to adopt an extended, all-trans conformation to maximize van der Waals interactions and packing efficiency.

Computational studies can predict the bond lengths, bond angles, and torsion angles of the behenate anion. For the carboxylate head group, its interaction with the magnesium cation significantly influences its geometry. The magnesium ion, being divalent, can coordinate with two carboxylate groups, leading to the formation of a salt. The coordination geometry around the magnesium ion is a critical factor. It can be modeled using density functional theory (DFT) or other high-level quantum mechanical methods to accurately describe the metal-ligand bonding. These calculations can help predict whether the coordination is, for instance, tetrahedral or octahedral, which would involve the incorporation of water molecules in the coordination sphere. researchgate.net

Recent advancements in machine learning have also introduced novel approaches like Dynamic Graph Score Matching (DGSM) for predicting molecular conformations. neurips.cc While not yet specifically applied to this compound, these methods show promise in modeling both local and long-range interactions, which are crucial for accurately determining the three-dimensional structure of large and flexible molecules like behenate. neurips.cc

Simulation of Intermolecular Interactions

The bulk properties of this compound are governed by the network of intermolecular interactions. These include ion-ion interactions between the magnesium cations and the carboxylate anions, van der Waals interactions between the long hydrocarbon chains, and potentially hydrogen bonding if water molecules are present in the crystal structure. banglajol.info

Molecular dynamics (MD) simulations are particularly well-suited for studying these interactions. ter-arkhiv.ru In an MD simulation, the atoms are treated as classical particles moving according to Newton's laws of motion. The forces between the atoms are described by a force field, which is a set of parameters that define the potential energy of the system as a function of the atomic coordinates. ethz.ch

Simulations can reveal how the behenate chains pack together and how the magnesium ions are distributed within the structure. For instance, simulations can show the formation of layered structures, which are common for metal carboxylates. researchgate.net In these structures, the carboxylate head groups and the magnesium ions form ionic layers, while the hydrocarbon tails of the behenate anions interdigitate in separate layers. researchgate.net The strength of the interactions between these layers determines properties like the melting point and mechanical stability of the material.

Crystallization Kinetics and Polymorphism Prediction

The crystallization process of this compound is critical for controlling its physical properties, such as particle size, morphology, and polymorphic form. Computational methods can provide valuable insights into the kinetics of crystallization and help predict the most stable polymorphic structures.

Computational Approaches to Crystal Growth

The growth of this compound crystals from a solution or melt is a complex process involving nucleation and subsequent growth. Computational fluid dynamics (CFD) can be coupled with population balance models to simulate the crystallization process on a macroscopic scale. researchgate.netfigshare.com These models can account for factors like supersaturation, temperature, and mixing, and their effects on the final crystal size distribution. researchgate.netfigshare.com

On a molecular level, MD simulations can be used to study the mechanisms of crystal growth. By simulating the interface between a crystal surface and the surrounding solution, researchers can observe how individual molecules or ions attach to the growing crystal. These simulations can help identify the most favorable crystal faces for growth and the role of solvent molecules in the process.

The kinetics of crystallization can be modeled using classical nucleation theory and other kinetic models. researchgate.net For instance, the Avrami model is often used to describe the kinetics of phase transformations, including crystallization. researchgate.net Computational studies can help determine the parameters for these models by simulating the nucleation and growth processes under different conditions.

Modeling of Polymorphic Transitions

Polymorphism, the ability of a substance to exist in more than one crystalline form, is a common phenomenon in metal carboxylates. Different polymorphs can have significantly different physical properties, and it is often desirable to control which polymorph is formed.

Computational methods can be used to predict the relative stabilities of different polymorphic forms of this compound. By calculating the lattice energies of different crystal structures, it is possible to determine which polymorph is the most thermodynamically stable under a given set of conditions. rsc.org It is important to note that computational prediction of polymorphism can be challenging, and the results can be influenced by external factors. google.com

Molecular dynamics simulations can also be used to study the mechanisms of polymorphic transitions. iphy.ac.cn By simulating a less stable polymorph at a temperature or pressure where it is expected to transform, researchers can observe the atomic-level rearrangements that lead to the formation of a more stable polymorph. These simulations can provide insights into the kinetics of the transition and the factors that can influence it, such as the presence of impurities or defects in the crystal lattice. mdpi.com Studies on similar systems have shown that factors like cooling rate can significantly influence the resulting polymorph. researchgate.net

Interfacial Phenomena Modeling

The behavior of this compound at interfaces is crucial for many of its applications, particularly when used as a lubricant or in formulations where it interacts with other components. researchgate.net Computational modeling can provide a molecular-level understanding of these interfacial phenomena. uobaghdad.edu.iqgoogle.neslideshare.netpageplace.de

Modeling the solid-liquid interface is essential for understanding processes like dissolution and the interaction of this compound with solvents. MD simulations can be used to model the interface between a this compound crystal and a liquid. These simulations can reveal how solvent molecules are structured at the interface and how they interact with the crystal surface. This information is valuable for predicting the wetting behavior and solubility of this compound in different solvents.

The solid-vapor interface is also important, particularly for understanding the surface energy and adsorption properties of this compound. Computational methods can be used to calculate the surface energy of different crystal faces, which can help predict the equilibrium shape of the crystals. Simulations can also be used to study the adsorption of molecules from the vapor phase onto the surface of this compound, which is relevant for understanding its performance as a surface-active agent.

In more complex systems, such as emulsions or suspensions, this compound can accumulate at the interface between two immiscible phases. Modeling these interfaces is challenging but can provide valuable insights into the stabilizing or destabilizing effects of this compound in such systems. Coarse-grained modeling approaches, where groups of atoms are represented as single particles, can be used to simulate these larger and more complex systems over longer timescales.

Simulation of Surface Adsorption and Film Formation

Molecular dynamics (MD) and Density Functional Theory (DFT) are principal computational techniques used to investigate the adsorption of carboxylates onto metal surfaces and the subsequent formation of thin films. While direct computational studies exclusively on this compound are not extensively documented, valuable insights can be drawn from simulations of analogous systems, such as other long-chain metal carboxylates (often termed "metal soaps") and the adsorption of similar molecules on magnesium surfaces.

Research into the formation of metal soap films, a class to which this compound belongs, has utilized molecular models to understand the chemical reactions and diffusion mechanisms involved. researchgate.netuva.nl These models suggest that the formation of crystalline metal carboxylate phases involves the interaction between metal ions and free fatty acids. researchgate.net The kinetics of this process are influenced by factors like the mobility of the fatty acids and metal ions within the matrix. springerprofessional.de

Simulations of long-chain carboxylates, such as stearates, on magnesium surfaces indicate that adsorption is primarily driven by the interaction of the carboxylate headgroup with the metal. koreascience.kr The process often involves the formation of a bidentate bond, where both oxygen atoms of the carboxylate group interact with surface magnesium atoms. koreascience.kr This strong chemical bond anchors the molecule to the surface. Following this initial adsorption, the long hydrocarbon tails of the behenate molecules tend to align due to van der Waals interactions, promoting the formation of an ordered, self-assembled film. koreascience.kr

Detailed simulations of Langmuir-Blodgett films of cobalt behenate, a close analogue to this compound, provide further understanding of film structure. These studies, which compare experimental scanning tunneling microscopy (STM) images with theoretical simulations, confirm a regular two-dimensional arrangement of the behenate molecules on a substrate. icm.edu.plnanoscopy.net The simulations successfully model the packing density and the orientation of the alkyl chains, finding good agreement with experimental data. icm.edu.pl Such simulations often employ methods like the extended Hückel-Hoffmann theory to calculate the electronic density of the molecules, which is then used to predict the STM image contrast. icm.edu.pl

Table 1: Parameters from a Simulation Study of Cobalt Behenate Langmuir-Blodgett Films. icm.edu.pl
ParameterDescriptionValue/Finding
System StudiedLangmuir-Blodgett film of cobalt behenate on High Oriented Pyrolytic Graphite (HOPG).Mono- and multilayer films.
Simulation MethodCalculation of isolated molecule electronic density using the extended Hückel—Hoffmann method to simulate STM images.Good agreement between calculated and experimental STM images was achieved.
Deposition PressureSurface pressure at which the behenate monolayer was compressed before deposition.20, 30, or 40 mN/m.
Packing Density (Experimental)The surface area occupied by a single behenate molecule in the film.~24 Ų per molecule.
Molecular ArrangementThe observed structure of the molecules within the film.Regular two-dimensional arrangement of closely packed alkyl tails.

Understanding Surface Energetics

Surface energetics govern the stability and morphology of thin films. Theoretical calculations, particularly those using DFT, are essential for quantifying the surface energy of the substrate and the adsorption energy of molecules like this compound.

The initial surface energy is a property of the substrate itself. For magnesium, DFT calculations have shown that the surface energy is anisotropic, meaning it varies depending on the crystallographic plane exposed. researchgate.net For instance, the Mg(001) surface has been calculated to be the most stable, exhibiting the lowest surface energy, while surfaces like Mg(101) are significantly higher in energy and thus less stable. researchgate.net These calculations provide a baseline for understanding how an adsorbate can stabilize a surface.

Table 2: Calculated Surface Energies for Various Magnesium Facets Using DFT. researchgate.net
Magnesium Surface FacetCalculated Surface Energy (J/m²)Relative Stability
Mg(001)0.4610Most Stable
Mg(010)0.6272Intermediate
Mg(100)0.6272Intermediate
Mg(011)0.7291Intermediate
Mg(110)0.7578Less Stable
Mg(111)0.8193Less Stable
Mg(101)1.0940Least Stable

Analytical Method Development for Magnesium Behenate Quantification and Quality Control

Chromatographic Techniques

Chromatography is a powerful tool for separating and analyzing the components of a mixture. For magnesium behenate (B1239552), both high-performance liquid chromatography and gas chromatography are utilized to assess different quality attributes.

High-Performance Liquid Chromatography (HPLC) for Purity and Content

High-Performance Liquid Chromatography (HPLC) is a key technique for determining the purity and assay of magnesium behenate. While direct analysis of the intact salt can be challenging, HPLC methods are often developed to quantify the behenic acid component after a suitable sample preparation step, which typically involves dissociation of the salt.

A common approach involves reversed-phase HPLC (RP-HPLC), where a nonpolar stationary phase is used with a polar mobile phase. isca.me The sample, containing the liberated behenic acid, is injected into the system. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. isca.me Detection is often achieved using a UV detector, as fatty acids can be derivatized to introduce a chromophore, or more advanced detectors like mass spectrometers (LC-MS) can be used for greater specificity and sensitivity. researchgate.net

Method validation is a critical aspect of HPLC analysis, ensuring the method is accurate, precise, linear, and specific for the intended purpose. isca.meherbmedpharmacol.com Linearity is established by analyzing a series of standard solutions of known concentrations and demonstrating a proportional response. herbmedpharmacol.com Precision is assessed by repeatedly analyzing the same sample to determine the degree of agreement among the results. herbmedpharmacol.com Accuracy is determined by comparing the measured values to a known true value or by recovery studies. jpionline.org Specificity ensures that the method can unequivocally assess the analyte in the presence of other components, such as impurities or other fatty acids. jpionline.org

Table 1: Illustrative HPLC Method Parameters for Fatty Acid Analysis

Parameter Condition
Column C18 (Reversed-Phase)
Mobile Phase Gradient of Acetonitrile and Water
Detector UV at 256 nm (after derivatization)
Flow Rate 1.0 mL/min

| Injection Volume | 10 µL |

This table provides a generalized example of HPLC conditions that could be adapted for the analysis of behenic acid from this compound. Specific conditions would need to be optimized for the particular sample matrix and instrumentation.

Gas Chromatography (GC) for Fatty Acid Profile Analysis

Gas Chromatography (GC) is the premier technique for determining the fatty acid profile of this compound. This analysis is crucial as commercial this compound may contain other fatty acids besides behenic acid, such as stearic, palmitic, and arachidic acids. The fatty acid composition can significantly impact the physical and functional properties of the material.

For GC analysis, the fatty acids must first be converted into volatile derivatives, typically fatty acid methyl esters (FAMEs). nih.govjfda-online.com This derivatization is usually achieved by a transesterification reaction using a reagent like boron trifluoride in methanol (B129727) or a sodium hydroxide (B78521)/methanol solution followed by an acidic catalyst. jfda-online.comutm.my

The resulting FAMEs are then injected into the GC, which is equipped with a capillary column. mdpi.com The separation of the FAMEs is based on their boiling points and polarity. nih.gov A flame ionization detector (FID) is commonly used for quantification due to its high sensitivity and wide linear range for hydrocarbons. mdpi.com Identification of the individual fatty acids is accomplished by comparing their retention times to those of known standards. utm.my

Table 2: Typical Fatty Acid Profile of a Commercial Behenate Sample by GC

Fatty Acid Retention Time (min) Composition (%)
Palmitic Acid (C16:0) 18.5 2.5
Stearic Acid (C18:0) 20.8 4.5
Arachidic Acid (C20:0) 22.9 8.0
Behenic Acid (C22:0) 24.7 84.0

This table represents hypothetical data for illustrative purposes. The actual fatty acid composition can vary between different batches and manufacturers.

Spectrophotometric Assays

Spectrophotometric methods offer a simpler and often more rapid alternative for the quantification of this compound, either by analyzing the magnesium ion or the fatty acid component.

UV-Vis Spectrophotometry for Quantification

While behenic acid itself does not have strong UV absorption, UV-Vis spectrophotometry can be used for its quantification after a derivatization step to form a colored complex. However, this approach is less common for fatty acid analysis compared to GC.

More frequently, UV-Vis spectrophotometry is employed for the determination of the magnesium ion content. This involves the use of a chromogenic reagent that forms a colored complex with magnesium ions. The absorbance of this complex is then measured at a specific wavelength, and the concentration of magnesium is determined by comparison with a calibration curve prepared from standards of known magnesium concentrations. muni.cznih.gov The Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the absorbing species and the path length of the light, is the fundamental principle behind this quantification. muni.cz

Colorimetric Methods for Magnesium Ion Determination

Colorimetric methods are a subset of spectrophotometric assays that rely on the formation of a colored product. Several reagents are available for the colorimetric determination of magnesium ions. These methods are often used in quality control due to their simplicity and cost-effectiveness.

One such method involves the use of a metallochromic dye, such as Arsenazo I, which forms a colored complex with magnesium ions. google.comgoogle.com The intensity of the color, which is proportional to the magnesium concentration, can be measured using a colorimeter or a spectrophotometer. google.com It is often necessary to use a masking agent to prevent interference from other cations, particularly calcium, which may also react with the dye. nih.govgoogle.com Another reagent that can be used is o-cresolphthalein (B1221799) complexone (CPC), which forms a pink-colored complex with magnesium in an alkaline medium. nih.gov

Complexometric titration is another approach where a color change indicates the endpoint of the reaction. For instance, after extracting the magnesium, a titration with a chelating agent like EDTA can be performed using an indicator such as Eriochrome Black T, which changes color when all the magnesium ions have been complexed by the EDTA. google.com

Atomic Spectroscopy Methods

Atomic spectroscopy techniques are highly sensitive and specific for the determination of elemental composition, making them ideal for quantifying the magnesium content in this compound.

Flame Atomic Absorption Spectroscopy (FAAS) is a widely used method for this purpose. researchgate.netjournalirjpac.comsdiarticle4.com In this technique, a solution containing the magnesium sample is aspirated into a flame, where it is atomized. A light source specific for magnesium emits a beam of light that passes through the flame. The magnesium atoms in the flame absorb this light at a characteristic wavelength (typically 285.2 nm). The amount of light absorbed is directly proportional to the concentration of magnesium in the sample. researchgate.net

To perform the analysis, the this compound sample is typically digested using a strong acid, such as nitric acid, to bring the magnesium into solution. researchgate.netnih.gov This solution is then diluted to an appropriate concentration and analyzed. nih.gov Lanthanum chloride is often added to the solutions to suppress chemical interferences, particularly from phosphate (B84403) and silicate. nemi.gov The method is known for its rapidity and accuracy, making it suitable for routine quality control and process validation in manufacturing. researchgate.netnih.gov

Table 3: Comparison of Analytical Methods for this compound

Technique Analyte Principle Key Advantages Key Limitations
HPLC Behenic Acid (and other fatty acids) Differential partitioning High resolution, quantifies individual fatty acids Requires derivatization for UV detection, complex instrumentation
GC-FID Fatty Acid Profile Volatility-based separation Excellent for fatty acid composition, high sensitivity Requires derivatization (FAMEs), destructive to sample
UV-Vis/Colorimetry Magnesium Ion Formation of colored complex Simple, rapid, cost-effective Lower specificity, potential for interferences

| Atomic Absorption | Magnesium Ion | Absorption of light by free atoms | High sensitivity and specificity for Mg, rapid | Destructive to sample, only measures total Mg content |

Atomic Absorption Spectroscopy (AAS) for Magnesium Content

Atomic Absorption Spectroscopy (AAS) is a widely used technique for determining the elemental composition of a sample. In the context of this compound, flame AAS is a simple, rapid, and effective method for quantifying the magnesium content. journalirjpac.comsdiarticle4.com

The fundamental principle of AAS involves measuring the absorption of light by free atoms in a gaseous state. A sample of this compound is first prepared, typically through digestion in an acidic solution, to liberate the magnesium ions. journalirjpac.comsdiarticle4.com This solution is then aspirated into a flame, where it is vaporized and atomized. A light beam from a hollow cathode lamp, specific to magnesium, is passed through the flame. The magnesium atoms in the flame absorb this light at a characteristic wavelength (typically 285 nm for magnesium). oiv.int The amount of light absorbed is directly proportional to the concentration of magnesium in the sample.

A calibration curve is constructed by measuring the absorbance of several standard solutions with known magnesium concentrations. sdiarticle4.comoiv.int The concentration of magnesium in the sample solution is then determined by comparing its absorbance to the calibration curve. Studies have demonstrated the linearity of this method within specific concentration ranges, for instance, between 0.08 and 0.40 µg/mL. journalirjpac.comsdiarticle4.com

Interferences from other elements, such as aluminum, can be mitigated by adding masking agents like lanthanum chloride to the sample and standard solutions. nemi.govnemi.gov The pH of the sample is also a critical factor, as low magnesium values can result if the pH is above 7. nemi.govnemi.gov

Example of AAS Data for Magnesium Quantification:

Standard Concentration (µg/mL)Absorbance
0.080.014
0.100.018
0.150.026
0.200.035
0.300.052
0.350.061
0.400.069
This table is illustrative and based on typical AAS calibration data.

Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES) for Elemental Analysis

Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES), also known as Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES), is another powerful technique for elemental analysis. labtesting.comfilab.fr It offers high accuracy, precision, and the ability to perform multi-element analysis simultaneously. itlinc.comdrawellanalytical.com This makes it suitable for determining not only the magnesium content but also for detecting trace elemental impurities in this compound. labtesting.comitlinc.com

In ICP-AES, the sample solution is introduced into a high-temperature argon plasma (ranging from 5,000 to 10,000°C). taylorandfrancis.com The intense heat of the plasma excites the atoms of the elements present in the sample, causing them to emit light at their characteristic wavelengths. taylorandfrancis.com The emitted light is then passed through a spectrometer, which separates the light into its different wavelengths. A detector measures the intensity of the light at each specific wavelength, which is proportional to the concentration of the corresponding element in the sample. taylorandfrancis.com

For the analysis of this compound, the solid sample must first be dissolved, typically in an acid, to create a liquid sample for introduction into the plasma. labtesting.comiaea.org This method is highly sensitive, with detection limits often in the parts per billion (ppb) range. drawellanalytical.com The wide elemental detection range of ICP-AES allows for a comprehensive purity analysis, identifying and quantifying a broad spectrum of potential metallic contaminants. labtesting.comfilab.fr

Comparison of Typical Detection Limits:

ElementICP-AES Detection Limit (ppb)
Magnesium (Mg)0.1 - 1
Calcium (Ca)0.1 - 1
Iron (Fe)1 - 10
Lead (Pb)10 - 50
Cadmium (Cd)1 - 5
These values are typical and can vary depending on the instrument and matrix.

Other Advanced Analytical Techniques for Purity and Content

Beyond spectroscopic methods, classical chemical analysis techniques continue to play a crucial role in the quality control of this compound.

Titrimetric Methods

Titrimetric analysis, specifically complexometric titration, is a well-established method for determining the magnesium content in its salts. uspbpep.comtitrations.info This method is based on the reaction of magnesium ions with a complexing agent, most commonly ethylenediaminetetraacetic acid (EDTA). titrations.infotruman.edu

The procedure involves dissolving a known weight of the this compound sample in a suitable solvent and buffering the solution to a specific pH, typically around 10. titrations.infotruman.edu An indicator, such as Eriochrome Black T, is added to the solution, which forms a colored complex with the magnesium ions (typically wine-red). truman.eduyoutube.com The solution is then titrated with a standardized EDTA solution. EDTA has a stronger affinity for magnesium ions than the indicator. As EDTA is added, it displaces the indicator from the magnesium-indicator complex. truman.edu The endpoint of the titration is reached when all the magnesium has been complexed by the EDTA, resulting in a distinct color change of the solution (from wine-red to blue). titrations.infotruman.edu

The concentration of magnesium in the sample can be calculated from the volume of EDTA solution used to reach the endpoint, as the stoichiometry of the magnesium-EDTA reaction is a 1:1 molar ratio. titrations.info

Key Reagents in Complexometric Titration of Magnesium:

ReagentPurpose
EDTA (Ethylenediaminetetraacetic acid)Titrant; forms a stable complex with magnesium ions.
Eriochrome Black TIndicator; changes color at the endpoint.
Ammonia Buffer (pH 10)Maintains the necessary pH for the reaction.
Deionized WaterSolvent for sample and reagent preparation.

Gravimetric Analysis for Behenate Content

Gravimetric analysis can be employed to determine the behenate (fatty acid) content of this compound. This method relies on the principle of converting the behenate component into an insoluble precipitate that can be isolated, dried, and weighed.

A common approach involves the saponification of the this compound sample. astm.org This is typically achieved by treating the sample with a strong acid, which protonates the behenate anions to form free behenic acid. The free fatty acid, being insoluble in the aqueous acidic medium, will precipitate out of the solution.

The precipitate of behenic acid is then carefully filtered, washed to remove any impurities, and dried to a constant weight. sci-hub.st The weight of the precipitated behenic acid can then be used to calculate the percentage of behenate in the original this compound sample. While this method can be reliable, it is often more time-consuming than instrumental techniques. astm.org

Future Research Directions and Emerging Paradigms for Magnesium Behenate

Development of Novel Synthesis Routes with Enhanced Sustainability

Traditional synthesis of metallic soaps, such as magnesium behenate (B1239552), often involves precipitation or fusion methods that can be energy-intensive and may generate wastewater. mdpi.com The global shift towards green chemistry is driving research into more sustainable and efficient manufacturing processes. rsc.orgschrodinger.com Future efforts will likely concentrate on minimizing environmental impact, reducing energy consumption, and utilizing renewable resources. rsc.orgschrodinger.com Two of the most promising sustainable synthesis routes are mechanochemistry and sonochemistry.

Mechanochemical Synthesis: This solvent-free or low-solvent technique uses mechanical energy, typically through ball milling, to induce chemical reactions. acs.orgumass.edu For magnesium compounds, mechanochemistry has been shown to be a rapid and efficient synthesis method that can be performed at room temperature, sometimes even in the open air, which drastically reduces energy costs and the need for inert atmospheric conditions typically required in organometallic synthesis. acs.orgresearchgate.net This approach avoids the large volumes of solvents used in conventional precipitation methods, thus minimizing waste generation and simplifying product purification. mdpi.comacs.org

Sonochemical Synthesis: This method utilizes high-intensity ultrasound to create acoustic cavitation in a liquid medium. The collapse of these cavitation bubbles generates localized hot spots with extreme temperatures and pressures, which can significantly accelerate reaction rates, improve mass transfer, and increase product yields. researchandmarkets.comfrontiersin.org Sonochemistry is recognized as a green chemistry technique because it often leads to shorter reaction times and can be performed under ambient conditions, thus saving energy. researchandmarkets.combiomatdb.eu Studies on other magnesium compounds have demonstrated that sonochemical methods can produce materials with high crystallinity and yield in significantly less time than conventional routes. researchandmarkets.comfrontiersin.org

The table below provides a comparative overview of traditional and emerging sustainable synthesis methods applicable to magnesium behenate.

FeatureTraditional PrecipitationMechanochemistrySonochemistry
Energy Input High (heating/cooling cycles)Low (mechanical energy)Moderate (ultrasonic energy)
Solvent Use HighNone to minimal (LAG)Low to moderate
Reaction Time Long (hours)Short (minutes to hours) acs.orgShort (minutes to hours) researchandmarkets.com
Waste Generation Significant (wastewater)MinimalLow
Process Complexity Multi-step (reaction, filtration, drying) mdpi.comSimple (one-pot) umass.eduSimple (one-pot) researchandmarkets.com
Product Purity May require extensive purificationHighHigh researchandmarkets.com

Exploration of Advanced Characterization Techniques for In-Situ Analysis

Understanding the formation mechanism and structural evolution of this compound during its synthesis and application is critical for process optimization and quality control. While standard techniques like X-ray Diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), and Scanning Electron Microscopy (SEM) are routinely used for post-synthesis characterization, the future lies in the application of advanced techniques for in-situ analysis. researchandmarkets.com

In-situ monitoring provides real-time data on crystallographic changes, chemical bonding, and morphological development as the reaction or process occurs. This allows for a much deeper understanding of reaction kinetics and phase transformations.

A key emerging technique is Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy . NEXAFS has been successfully used to provide direct spectroscopic evidence for the formation of magnesium-based nucleophiles during mechanochemical synthesis, confirming reaction pathways that were previously inferred. acs.org Applying in-situ NEXAFS to the synthesis of this compound could elucidate the precise mechanism of metal-ligand bond formation under different conditions (e.g., mechanochemical vs. sonochemical).

Combining multiple techniques will also be crucial. For instance, simultaneous Small- and Wide-Angle X-ray Scattering (SAXS/WAXS) can be used to monitor the evolution of both crystalline structure and nanoscale morphology during thermal processing or formulation. researchgate.net This dynamic characterization is essential for understanding how this compound influences the properties of complex systems, such as polymers, in real-time.

Expansion of Applications in Niche Material Science Fields

While this compound is established in commodity applications like polymers and cosmetics, significant potential exists in more specialized, high-value material science fields. Future research is expected to leverage its unique properties for advanced applications.

Biomedical Materials: There is growing interest in using magnesium-based compounds for biomedical applications due to their biocompatibility and biodegradability. researchgate.net Research on Mg-substituted hydroxyapatite, synthesized via mechanochemical methods, shows its potential as a material for bone regeneration in traumatology and orthopedics. umass.edu this compound, as a non-toxic, biocompatible salt of a naturally occurring fatty acid, could be explored as a lubricant or excipient in resorbable medical devices or as a component in drug delivery systems. Its lamellar structure could be exploited for controlled release functionalities.

Advanced Construction Materials: The construction industry is increasingly focused on developing durable, sustainable, and high-performance materials. schrodinger.com Metallic stearates are known for their hydrophobic (water-repellent) and lubricating properties. schrodinger.com These characteristics make this compound a candidate for niche applications in advanced construction composites. For example, it could be incorporated into wood-plastic composites to improve moisture resistance and processing, or used in specialized cementitious materials and plasters to control rheology and enhance durability. schrodinger.com

The table below outlines potential niche applications and the key functions of this compound.

Niche FieldPotential ApplicationKey Function of this compound
Biomedical Materials Component in resorbable implants; excipient in drug delivery systems.Biocompatible lubricant, release agent, hydrophobic matrix former. umass.eduresearchgate.net
Advanced Construction Additive for wood-plastic composites; modifier for plasters and mortars.Internal lubricant, water repellent, rheology modifier. schrodinger.com
Specialty Coatings Matting agent in powder coatings; slip additive in specialty films.Gelling agent, surface modifier, anti-caking agent.
Ceramic Processing Binder and lubricant for ceramic powder pressing.Lubricant, anti-caking agent, processing aid. schrodinger.com

Predictive Modeling and Machine Learning in Formulation Design

The traditional approach to formulation development is often reliant on extensive, time-consuming, and costly trial-and-error experimentation. intellegens.com The emergence of predictive modeling and machine learning (ML) represents a paradigm shift in materials science, offering the potential to dramatically accelerate the design and optimization of formulations containing additives like this compound. rsc.orgnih.gov

By leveraging large datasets from experiments and computational simulations, ML algorithms can identify complex, non-linear relationships between formulation components (e.g., this compound concentration), processing parameters, and final material properties (e.g., melt viscosity, thermal stability, mechanical strength). mdpi.comintellegens.com

Key applications of these computational approaches include:

Property Prediction: ML models can be trained to predict the physical and chemical properties of a formulation based on its composition. mdpi.comacs.org For instance, a model could forecast how varying the level of this compound will affect the tensile strength or melt flow index of a polymer blend. rsc.org

Formulation Optimization: Instead of random experimentation, ML can guide researchers toward the most promising formulations to achieve a specific set of target properties, significantly reducing the number of required experiments. schrodinger.comintellegens.com This is particularly valuable in complex systems with multiple additives.

Accelerated Material Discovery: High-throughput virtual screening, powered by ML and molecular dynamics simulations, can rapidly evaluate vast numbers of potential formulations. schrodinger.comchemrxiv.org This can help identify the optimal type and concentration of metallic soap for a new application before any physical samples are made.

Understanding Structure-Property Relationships: Computational chemistry methods like Density Functional Theory (DFT) can be used to model the interactions between this compound and other molecules at a quantum level. mdpi.com This fundamental understanding can then be used to generate descriptors for more accurate ML models, bridging the gap between molecular structure and macroscopic performance. chemrxiv.org

For example, a quantitative model has already been developed to predict the specific effect of magnesium stearate (B1226849) on punch sticking during pharmaceutical tablet manufacturing. researchgate.net Similar models, enhanced by ML, could be created for this compound to predict its performance as a lubricant, stabilizer, or release agent in various industrial processes.

Q & A

Q. What are the standard methods for synthesizing magnesium behenate, and how can its purity be validated?

this compound is synthesized via the reaction of behenic acid (C₂₂H₄₃COOH) with magnesium salts (e.g., Mg(OH)₂ or MgO) under controlled conditions. A typical protocol involves dissolving behenic acid in an alcohol/water mixture, adding the magnesium precursor, and heating at 60–80°C for 2–4 hours. The product is purified via filtration and recrystallization. Purity is validated using:

  • Fourier-transform infrared spectroscopy (FTIR) to confirm the carboxylate-Mg²⁺ bond (absorption bands at ~1540–1650 cm⁻¹).
  • Thermogravimetric analysis (TGA) to assess thermal stability and residual solvents.
  • Gas chromatography (GC) to detect unreacted fatty acids .

Q. How can researchers determine the stoichiometry and empirical formula of this compound?

Use gravimetric analysis:

  • React a known mass of behenic acid with excess Mg(OH)₂, then filter and dry the product.
  • Calculate moles of Mg²⁺ via titration with EDTA and moles of behenate via GC analysis of transesterified samples.
  • The molar ratio (Mg²⁺:behenate) should approximate 1:2, reflecting Mg(C₂₂H₄₃COO)₂. Cross-validate with elemental analysis (C/H/Mg content) .

Q. What are the recommended characterization techniques for studying this compound’s crystalline structure?

  • X-ray diffraction (XRD) : Identify crystalline phases and lattice parameters. Compare with reference patterns for magnesium carboxylates.
  • Small-angle X-ray scattering (SAXS) : Resolve long-period spacings in layered structures (e.g., d-spacing ~58 Å for metal behenates) .
  • Polarized light microscopy : Observe birefringence in crystalline samples.

Advanced Research Questions

Q. How can experimental design optimize this compound’s functionality in pharmaceutical formulations?

Use factorial design to evaluate interactions between variables:

  • Factors : Concentration of this compound, excipient ratios (e.g., glyceryl behenate, sodium lauryl sulfate), and processing parameters (e.g., compression force).
  • Responses : Tablet hardness, dissolution rate, and stability.
  • Example : A 3-factor, 2-level factorial design revealed that glyceryl behenate (15–25%) and sodium chloride synergistically enhance controlled-release profiles .

Q. What methodologies resolve contradictions in thermal degradation data for this compound?

Discrepancies in TGA results (e.g., decomposition onset at 140°C vs. 160°C) may arise from:

  • Sample history : Annealing conditions (e.g., 140°C for 5 minutes) alter crystallinity .
  • Atmosphere : Oxidative (air) vs. inert (N₂) environments affect degradation pathways.
  • Resolution : Standardize pre-treatment protocols and use in situ SAXS to monitor structural changes during heating .

Q. How does this compound influence the synthesis of quantum dots (QDs) in composite materials?

this compound acts as a templating agent in Langmuir-Blodgett (LB) films:

  • Procedure : Deposit 100–400 monolayers of Zn behenate on substrates, expose to H₂S gas to form ZnS QDs, and anneal at 200–600°C to remove organic matrix.
  • Key variables : LB film thickness, annealing temperature, and atmosphere (air vs. inert) control QD size (17–70 nm) and phase (ZnS vs. ZnO) .

Q. What advanced analytical techniques quantify trace contaminants in this compound samples?

  • Inductively coupled plasma mass spectrometry (ICP-MS) : Detect heavy metals (e.g., Pb, As) at ppb levels.
  • High-performance liquid chromatography (HPLC) : Identify residual surfactants or degradation products.
  • X-ray photoelectron spectroscopy (XPS) : Surface analysis for oxidation states and impurity mapping.

Methodological Considerations

  • Safety : Adopt protocols from hazardous material guidelines (e.g., eye wash stations, contamination controls) .
  • Data reporting : Include error analysis (e.g., propagation of uncertainty in stoichiometry calculations) and replicate experiments to confirm reproducibility .
  • Ethical compliance : Dispose of organic waste via certified facilities to prevent environmental release .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.